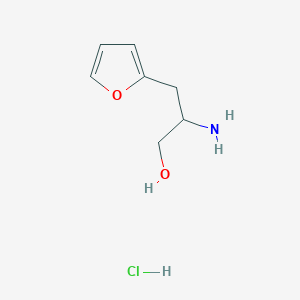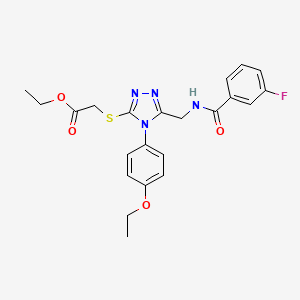![molecular formula C16H21FN2O B2954671 [4-(Dimethylamino)phenyl]-(3-fluoro-8-azabicyclo[3.2.1]octan-8-yl)methanone CAS No. 2310220-92-7](/img/structure/B2954671.png)
[4-(Dimethylamino)phenyl]-(3-fluoro-8-azabicyclo[3.2.1]octan-8-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4-(Dimethylamino)phenyl]-(3-fluoro-8-azabicyclo[3.2.1]octan-8-yl)methanone, also known as DF-MDBP, is a synthetic compound that belongs to the class of cathinones. Cathinones are a group of psychoactive compounds that are structurally similar to amphetamines and have stimulant effects on the central nervous system. DF-MDBP has gained attention in the scientific community due to its potential applications in research and medicine.
Mecanismo De Acción
[4-(Dimethylamino)phenyl]-(3-fluoro-8-azabicyclo[3.2.1]octan-8-yl)methanone acts as a reuptake inhibitor of dopamine and serotonin, which increases the levels of these neurotransmitters in the brain. This leads to a stimulant effect and can cause feelings of euphoria, increased energy, and heightened alertness. The exact mechanism of action of [4-(Dimethylamino)phenyl]-(3-fluoro-8-azabicyclo[3.2.1]octan-8-yl)methanone is still being studied, and further research is needed to fully understand its effects on the brain.
Efectos Bioquímicos Y Fisiológicos
[4-(Dimethylamino)phenyl]-(3-fluoro-8-azabicyclo[3.2.1]octan-8-yl)methanone has been shown to have a range of biochemical and physiological effects on the body. It can cause an increase in heart rate, blood pressure, and body temperature, which can be dangerous in high doses. [4-(Dimethylamino)phenyl]-(3-fluoro-8-azabicyclo[3.2.1]octan-8-yl)methanone has also been shown to have neurotoxic effects, which can lead to damage to the brain and nervous system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
[4-(Dimethylamino)phenyl]-(3-fluoro-8-azabicyclo[3.2.1]octan-8-yl)methanone has several advantages for use in laboratory experiments. Its binding affinity for certain receptors in the brain makes it a valuable tool for studying the mechanisms of addiction and other psychiatric disorders. However, due to its potential neurotoxic effects, caution must be taken when using [4-(Dimethylamino)phenyl]-(3-fluoro-8-azabicyclo[3.2.1]octan-8-yl)methanone in laboratory experiments. Further research is needed to fully understand the risks and limitations of using [4-(Dimethylamino)phenyl]-(3-fluoro-8-azabicyclo[3.2.1]octan-8-yl)methanone in research settings.
Direcciones Futuras
There are several future directions for research involving [4-(Dimethylamino)phenyl]-(3-fluoro-8-azabicyclo[3.2.1]octan-8-yl)methanone. One area of interest is its potential use in the treatment of psychiatric disorders such as depression and anxiety. [4-(Dimethylamino)phenyl]-(3-fluoro-8-azabicyclo[3.2.1]octan-8-yl)methanone has also been studied for its potential use in drug development, particularly in the development of new medications for addiction and other psychiatric disorders. Further research is needed to fully understand the potential applications of [4-(Dimethylamino)phenyl]-(3-fluoro-8-azabicyclo[3.2.1]octan-8-yl)methanone in these areas. Additionally, research is needed to fully understand the risks and limitations of using [4-(Dimethylamino)phenyl]-(3-fluoro-8-azabicyclo[3.2.1]octan-8-yl)methanone in laboratory experiments and potential therapeutic applications.
In conclusion, [4-(Dimethylamino)phenyl]-(3-fluoro-8-azabicyclo[3.2.1]octan-8-yl)methanone is a synthetic compound that has gained attention in the scientific community due to its potential applications in research and medicine. While further research is needed to fully understand its mechanism of action and potential therapeutic applications, [4-(Dimethylamino)phenyl]-(3-fluoro-8-azabicyclo[3.2.1]octan-8-yl)methanone has shown promise as a valuable tool for studying the mechanisms of addiction and other psychiatric disorders. Caution must be taken when using [4-(Dimethylamino)phenyl]-(3-fluoro-8-azabicyclo[3.2.1]octan-8-yl)methanone in laboratory experiments due to its potential neurotoxic effects, and further research is needed to fully understand the risks and limitations of using [4-(Dimethylamino)phenyl]-(3-fluoro-8-azabicyclo[3.2.1]octan-8-yl)methanone in research settings.
Métodos De Síntesis
[4-(Dimethylamino)phenyl]-(3-fluoro-8-azabicyclo[3.2.1]octan-8-yl)methanone can be synthesized by a multi-step process that involves the reaction of various chemicals and reagents. The synthesis method typically involves the use of organic solvents and requires specialized equipment and expertise. Due to the complex nature of the synthesis process, [4-(Dimethylamino)phenyl]-(3-fluoro-8-azabicyclo[3.2.1]octan-8-yl)methanone is not readily available for purchase and is primarily used in research laboratories.
Aplicaciones Científicas De Investigación
[4-(Dimethylamino)phenyl]-(3-fluoro-8-azabicyclo[3.2.1]octan-8-yl)methanone has been studied for its potential applications in neuroscience and pharmacology research. It has been shown to have binding affinity for certain receptors in the brain, such as the dopamine transporter and serotonin transporter, which are involved in regulating mood and behavior. This makes [4-(Dimethylamino)phenyl]-(3-fluoro-8-azabicyclo[3.2.1]octan-8-yl)methanone a valuable tool for studying the mechanisms of addiction and other psychiatric disorders.
Propiedades
IUPAC Name |
[4-(dimethylamino)phenyl]-(3-fluoro-8-azabicyclo[3.2.1]octan-8-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21FN2O/c1-18(2)13-5-3-11(4-6-13)16(20)19-14-7-8-15(19)10-12(17)9-14/h3-6,12,14-15H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INQGSMNUNLGKFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=O)N2C3CCC2CC(C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{3-fluoro-8-azabicyclo[3.2.1]octane-8-carbonyl}-N,N-dimethylaniline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-benzyl-1-(4-ethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2954589.png)

![2-{[(3-Methylphenyl)carbamoyl]amino}acetic acid](/img/structure/B2954592.png)
![5-methyl-N-(4-methylphenyl)-7-(4-nitrophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2954594.png)

![N-phenethyl-2-((2,6,8-trimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2954598.png)
![N-[5-(3-cyanothiomorpholine-4-carbonyl)-4-methylthiophen-2-yl]-3-fluorobenzamide](/img/structure/B2954600.png)

![2-[(2-Chlorobenzyl)amino]-2-oxoethyl (4-chlorophenyl)acetate](/img/structure/B2954602.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-(tert-butyl)benzamide](/img/structure/B2954606.png)

![Ethyl 4-(3-{[(4-methylphenyl)sulfonyl]amino}phenoxy)-2-(methylsulfanyl)-5-pyrimidinecarboxylate](/img/structure/B2954608.png)
![N-(3-bromophenyl)-2-[8-[methyl(propyl)amino]-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2954611.png)